
1-tert-butyl-N,N-dimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-N,N-dimethyl-1H-pyrazole-4-carboxamide (referred to as TAK-242) is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. TAK-242 was first synthesized in 2003, and since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
TAK-242 exerts its effects by binding to the intracellular domain of TLR4, thereby inhibiting the recruitment of adaptor proteins and downstream signaling pathways. This results in the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6, and the attenuation of inflammatory responses.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, TAK-242 has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in cancer cells. TAK-242 has also been shown to have neuroprotective effects, and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-242 is its specificity for TLR4, which makes it a valuable tool for studying the role of TLR4 in various biological processes. However, one limitation of TAK-242 is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on TAK-242. One area of research is in the development of more potent TLR4 inhibitors, which may have greater therapeutic potential. Another area of research is in the investigation of the potential applications of TAK-242 in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, TAK-242 may also be studied for its potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Synthesemethoden
TAK-242 is synthesized through a multistep process that involves the reaction of tert-butyl hydrazine with 4-chloro-3-nitrobenzoic acid, followed by reduction of the resulting nitro compound with iron powder. The resulting amine is then reacted with dimethylformamide dimethyl acetal to form the final product, TAK-242.
Wissenschaftliche Forschungsanwendungen
TAK-242 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of inflammation, where TAK-242 has been shown to inhibit the activation of Toll-like receptor 4 (TLR4), a key mediator of inflammatory responses. TAK-242 has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
1-tert-butyl-N,N-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-10(2,3)13-7-8(6-11-13)9(14)12(4)5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOMSWHOQIRHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

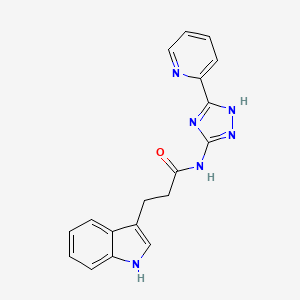
![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)
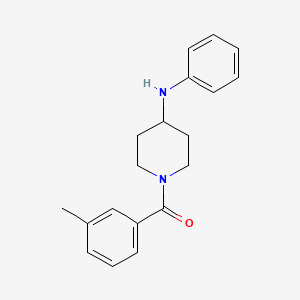
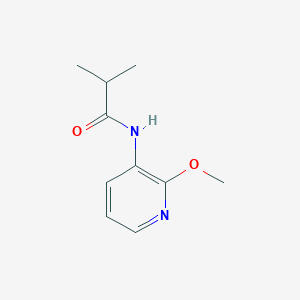
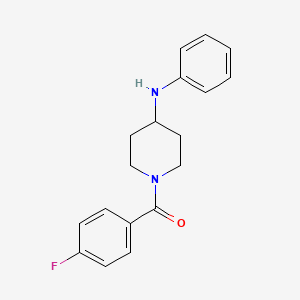
![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)

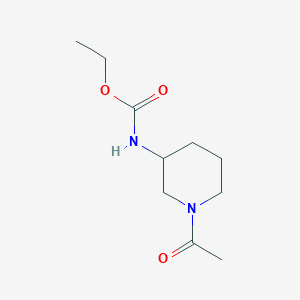

![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)

![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
![3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7527374.png)